molecular formula C10H8FNOS B12048040 (4-Fluorophenyl)(1,2-thiazol-5-yl)methanol CAS No. 1049730-19-9

(4-Fluorophenyl)(1,2-thiazol-5-yl)methanol

Cat. No.: B12048040
CAS No.: 1049730-19-9
M. Wt: 209.24 g/mol
InChI Key: RLKKAEOECPDYHV-UHFFFAOYSA-N
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Description

(4-Fluorophenyl)(1,2-thiazol-5-yl)methanol is a chemical compound with the molecular formula C10H8FNOS and a molecular weight of 209.24 g/mol . It features a thiazole ring, which is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. The presence of the fluorophenyl group adds to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluorophenyl)(1,2-thiazol-5-yl)methanol can be achieved through various synthetic routes. One common method involves the reaction of 4-fluorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone, which is then cyclized to produce the thiazole ring . The final step involves the reduction of the thiazole aldehyde to the corresponding alcohol using a reducing agent such as sodium borohydride .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

(4-Fluorophenyl)(1,2-thiazol-5-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Fluorophenyl)(1,2-thiazol-5-yl)methanol has various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Fluorophenyl)(1,2-thiazol-5-yl)methanol involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The fluorophenyl group can enhance the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Fluorophenyl)(1,2-thiazol-5-yl)methanol is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable compound in various research and industrial applications .

Properties

CAS No.

1049730-19-9

Molecular Formula

C10H8FNOS

Molecular Weight

209.24 g/mol

IUPAC Name

(4-fluorophenyl)-(1,2-thiazol-5-yl)methanol

InChI

InChI=1S/C10H8FNOS/c11-8-3-1-7(2-4-8)10(13)9-5-6-12-14-9/h1-6,10,13H

InChI Key

RLKKAEOECPDYHV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=NS2)O)F

Origin of Product

United States

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